molecular formula C13H14N6O3 B2923736 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448054-89-4

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2923736
CAS RN: 1448054-89-4
M. Wt: 302.294
InChI Key: JJJSDYIFXVYGDM-UHFFFAOYSA-N
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6O3 and its molecular weight is 302.294. The purity is usually 95%.
BenchChem offers high-quality N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been synthesized using various techniques. For instance, Hassan, Hafez, and Osman (2014) described the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate (Hassan, Hafez, & Osman, 2014).
  • Structural Analysis : Spectral data such as IR, MS, 1H-NMR, and 13C-NMR are commonly used to establish the structures of these synthesized compounds (Hassan, Hafez, & Osman, 2014).

Biological and Pharmacological Activities

  • Anticancer Activity : Some compounds structurally related to the specified chemical have shown potential in cancer treatment. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and tested their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011).
  • Antimicrobial Activity : Gezginci, Martin, and Franzblau (1998) reported the synthesis of pyridines and pyrazines substituted with various oxadiazole derivatives, exhibiting antimycobacterial activity against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Synthesis of Derivatives

  • Derivative Synthesis : Research has focused on creating various derivatives of compounds similar to the specified chemical. For instance, Jiao (2007) synthesized methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives through condensation and subsequent reactions (Jiao, 2007).
  • Mechanism Studies : Studies like those by Li et al. (2010) have explored the solvothermal interconversions of pyrazinyl substituted azole derivatives, providing insights into the mechanisms and control factors in the synthesis of such compounds (Li et al., 2010).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-8-17-18-11(22-8)5-16-12(20)9-6-19(7-9)13(21)10-4-14-2-3-15-10/h2-4,9H,5-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSDYIFXVYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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